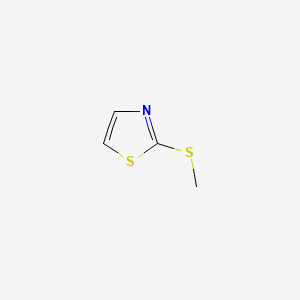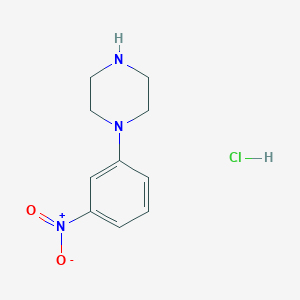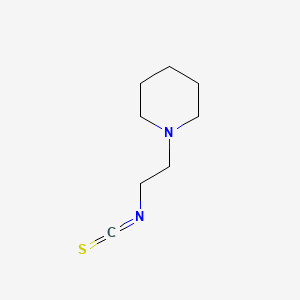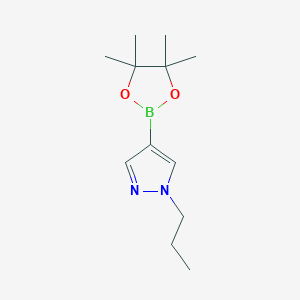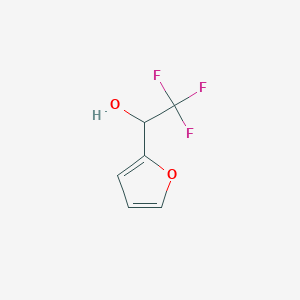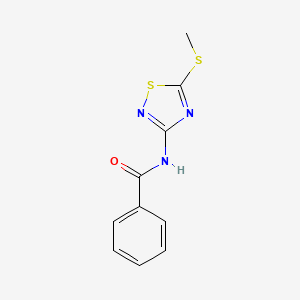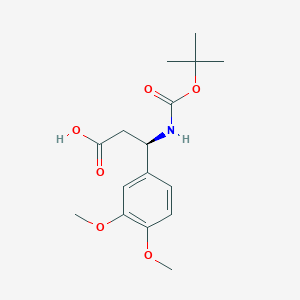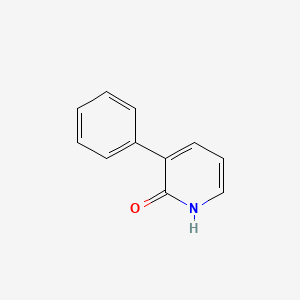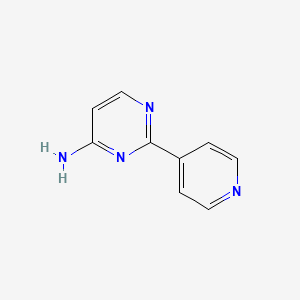
4-氨基-2-(吡啶-4-基)嘧啶
概述
描述
2-(4-pyridinyl)-4-pyrimidinamine is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. It has been studied for its potential use in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: The compound has shown promise in preclinical studies as an anticancer agent, with the ability to inhibit the growth of cancer cells.
Industry: It is used in the development of new materials with specific electronic properties.
作用机制
Target of Action
The primary targets of 2-(Pyridin-4-yl)pyrimidin-4-amine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .
Mode of Action
2-(Pyridin-4-yl)pyrimidin-4-amine interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases by 2-(Pyridin-4-yl)pyrimidin-4-amine affects various biochemical pathways. These pathways are primarily related to cell growth, differentiation, migration, and metabolism . The downstream effects of this disruption can lead to changes in cellular functions and potentially have therapeutic effects.
Result of Action
The molecular and cellular effects of 2-(Pyridin-4-yl)pyrimidin-4-amine’s action primarily involve changes in cell growth, differentiation, migration, and metabolism due to the inhibition of protein kinases . These changes can potentially lead to therapeutic effects, such as the treatment of diseases related to abnormal cell growth and differentiation.
生化分析
Biochemical Properties
2-(Pyridin-4-yl)pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to inhibit protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This inhibition can affect various signaling pathways within cells, leading to changes in cellular behavior and function . Additionally, 2-(Pyridin-4-yl)pyrimidin-4-amine has been found to interact with other biomolecules, such as nucleic acids, potentially influencing gene expression and cellular metabolism .
Cellular Effects
The effects of 2-(Pyridin-4-yl)pyrimidin-4-amine on cells are multifaceted. This compound has been observed to influence cell signaling pathways, which are critical for regulating cellular processes such as growth, differentiation, and apoptosis . By modulating these pathways, 2-(Pyridin-4-yl)pyrimidin-4-amine can alter gene expression and impact cellular metabolism. For instance, it has been shown to inhibit the proliferation of cancer cells, suggesting its potential as an anticancer agent . Furthermore, this compound can affect the activity of various enzymes involved in metabolic pathways, thereby influencing the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, 2-(Pyridin-4-yl)pyrimidin-4-amine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of protein kinases, which disrupts phosphorylation events that are essential for signal transduction . This inhibition can lead to the suppression of downstream signaling pathways, ultimately affecting cellular functions such as proliferation and survival . Additionally, 2-(Pyridin-4-yl)pyrimidin-4-amine can bind to nucleic acids, potentially interfering with transcription and translation processes . These molecular interactions highlight the compound’s ability to modulate gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyridin-4-yl)pyrimidin-4-amine have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-(Pyridin-4-yl)pyrimidin-4-amine remains stable under specific conditions, allowing for sustained biological activity . Over extended periods, the compound may undergo degradation, leading to a reduction in its efficacy . Long-term exposure to 2-(Pyridin-4-yl)pyrimidin-4-amine has been associated with changes in cellular behavior, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(Pyridin-4-yl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, 2-(Pyridin-4-yl)pyrimidin-4-amine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
2-(Pyridin-4-yl)pyrimidin-4-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, 2-(Pyridin-4-yl)pyrimidin-4-amine has been shown to affect metabolite levels, potentially altering the overall metabolic state of the cell . These interactions underscore the compound’s role in regulating cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 2-(Pyridin-4-yl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of 2-(Pyridin-4-yl)pyrimidin-4-amine is influenced by its interactions with cellular membranes and transport proteins, which facilitate its movement across different cellular compartments . These processes are essential for the compound’s biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-(Pyridin-4-yl)pyrimidin-4-amine is critical for its activity and function . This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 2-(Pyridin-4-yl)pyrimidin-4-amine may localize to the nucleus, where it can interact with nucleic acids and influence gene expression . Additionally, the compound can be found in the cytoplasm, where it can modulate the activity of various enzymes and signaling molecules . The precise localization of 2-(Pyridin-4-yl)pyrimidin-4-amine within the cell is essential for its biological effects and therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-pyridinyl)-4-pyrimidinamine typically involves the formation of the pyrimidine ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 4-chloropyrimidine with 4-aminopyridine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(4-pyridinyl)-4-pyrimidinamine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-(4-pyridinyl)-4-pyrimidinamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrimidine derivatives.
相似化合物的比较
Similar Compounds
- 2-(Pyridin-2-yl)pyrimidin-4-amine
- 2-(Pyridin-3-yl)pyrimidin-4-amine
- 4-(Pyridin-2-yl)pyrimidin-2-amine
Uniqueness
2-(4-pyridinyl)-4-pyrimidinamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug discovery and development.
属性
IUPAC Name |
2-pyridin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-8-3-6-12-9(13-8)7-1-4-11-5-2-7/h1-6H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNZWLWIUXHAIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384420 | |
| Record name | 2-(Pyridin-4-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61310-29-0 | |
| Record name | 2-(Pyridin-4-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
